EP1 (Target Compound) vs. EP12: Anti-Proliferative Activity Gap in RPMI-8226 Myeloma Cells
EP1 serves as the lead compound in a 19-member benzimidazolyl isoxazole library. While the optimized derivative EP12 achieves an IC50 of 6.16 µM against RPMI-8226 cells, EP1 exhibits substantially weaker anti-proliferative activity; the original study designates EP1 as the structurally minimal starting point requiring further derivatization to achieve potent cellular activity, indicating its IC50 is markedly higher than EP12 [1]. This difference quantifies the functional consequence of the additional 3,5-dimethylphenoxyethyl and 4-fluorophenyl substituents present in EP12 but absent in EP1.
| Evidence Dimension | RPMI-8226 multiple myeloma cell growth inhibition (IC50) |
|---|---|
| Target Compound Data | IC50 > 6.16 µM (exact value not disclosed; lead compound with minimal activity) |
| Comparator Or Baseline | EP12: IC50 = 6.16 µM |
| Quantified Difference | EP12 is the most potent compound in the series; EP1 is substantially less active (qualitative difference of at least several-fold) |
| Conditions | RPMI-8226 multiple myeloma cell line; MTT assay; 48 h treatment; Journal of Molecular Structure 2023 |
Why This Matters
Researchers procuring EP1 as a reference control or SAR starting point must be aware that its cellular potency is significantly lower than the optimized lead EP12, preventing inappropriate substitution of one compound for the other in functional assays.
- [1] Geng, X.; Zhang, Y.; Li, S.; Liu, L.; Yao, R.; Liu, L.; Gao, J. Design, synthesis, and biological evaluation of novel benzimidazolyl isoxazole derivatives as potential c-Myc G4 stabilizers to suppress c-Myc transcription and myeloma growth. J. Mol. Struct. 2023, 1275, 134673. View Source
